molecular formula C25H26ClN3O5 B4234045 Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B4234045
M. Wt: 483.9 g/mol
InChI Key: VDLBEKYRSSZRNV-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzoyl group, a piperidinyl group, and a pyrrolidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, amines, and esterification agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[3-[[1-(3-chlorobenzoyl)piperidin-4-yl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c1-2-34-25(33)16-6-8-20(9-7-16)29-22(30)15-21(24(29)32)27-19-10-12-28(13-11-19)23(31)17-4-3-5-18(26)14-17/h3-9,14,19,21,27H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLBEKYRSSZRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 3
Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 4
Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[3-({1-[(3-chlorophenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate

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